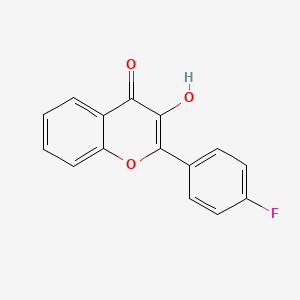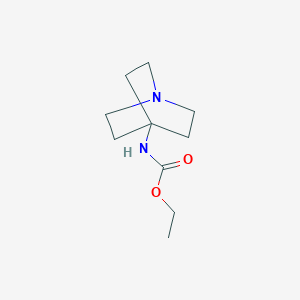
4-Ethoxycarbonylaminoquinuclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxycarbonylaminoquinuclidine is a chemical compound belonging to the class of quinuclidine derivatives Quinuclidine is a bicyclic amine with a nitrogen atom in the bridgehead position, making it a significant scaffold in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonylaminoquinuclidine typically involves the reaction of quinuclidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of quinuclidine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ethoxycarbonylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxycarbonylaminoquinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinuclidine N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethoxycarbonylamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinuclidine N-oxide derivatives.
Reduction: Aminoquinuclidine derivatives.
Substitution: Quinuclidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Ethoxycarbonylaminoquinuclidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxycarbonylaminoquinuclidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may bind to acetylcholine receptors, affecting neurotransmission and exhibiting potential therapeutic effects in neurological conditions.
Comparación Con Compuestos Similares
Quinuclidine: The parent compound of 4-Ethoxycarbonylaminoquinuclidine, used as a scaffold in medicinal chemistry.
Ethyl quinuclidine-3-carboxylate: A derivative with similar structural features but different functional groups.
Quinuclidine N-oxide: An oxidized form of quinuclidine with distinct chemical properties.
Uniqueness: this compound stands out due to the presence of the ethoxycarbonylamino group, which imparts unique chemical reactivity and potential biological activity. This functional group enhances its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
22766-66-1 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl N-(1-azabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-9(13)11-10-3-6-12(7-4-10)8-5-10/h2-8H2,1H3,(H,11,13) |
Clave InChI |
LKDVLJDYZFLOIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC12CCN(CC1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


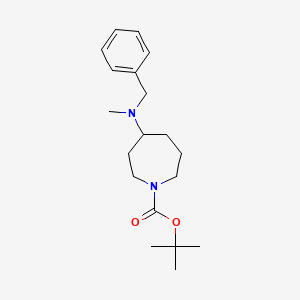
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
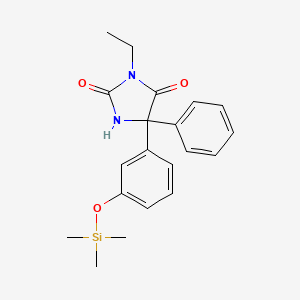
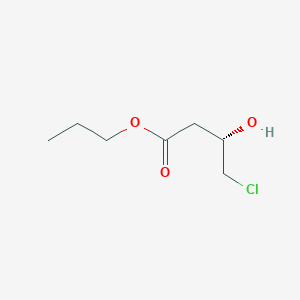
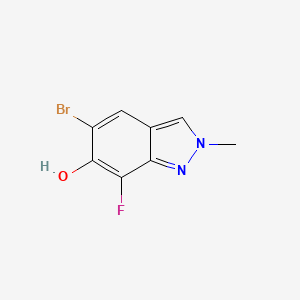
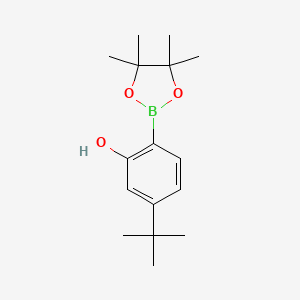


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
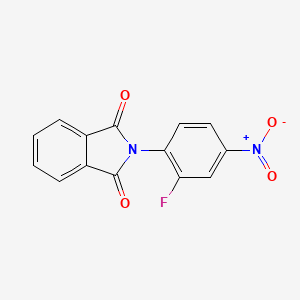
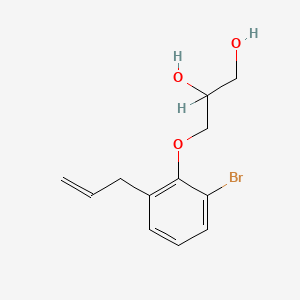

amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)
